2-[(3-Cyano-6-methylpyridin-2-yl)sulfanyl]-2-methylpentanoic acid
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Overview
Description
2-[(3-Cyano-6-methylpyridin-2-yl)sulfanyl]-2-methylpentanoic acid is a complex organic compound characterized by the presence of a cyano group, a methylpyridine ring, and a sulfanyl group attached to a methylpentanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Cyano-6-methylpyridin-2-yl)sulfanyl]-2-methylpentanoic acid typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a suitable precursor, such as a halogenated methylpyridine, reacts with a thiol compound to introduce the sulfanyl group. This is followed by the introduction of the cyano group through a cyanation reaction. The final step involves the formation of the methylpentanoic acid backbone through a series of carbon-carbon bond-forming reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Cyano-6-methylpyridin-2-yl)sulfanyl]-2-methylpentanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine group.
Substitution: The methyl group on the pyridine ring can be substituted with other functional groups through electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[(3-Cyano-6-methylpyridin-2-yl)sulfanyl]-2-methylpentanoic acid involves its interaction with specific molecular targets and pathways. For example, the cyano group can interact with enzymes or receptors, modulating their activity. The sulfanyl group can undergo redox reactions, influencing cellular oxidative stress levels. These interactions can lead to various biological effects, such as inhibition of pro-inflammatory cytokines or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2-[(3-Cyano-6-ethylpyridin-2-yl)sulfanyl]acetic acid
- 2-[(3-Cyano-6-methylpyridin-2-yl)sulfanyl]propanoic acid
Comparison
Compared to similar compounds, 2-[(3-Cyano-6-methylpyridin-2-yl)sulfanyl]-2-methylpentanoic acid is unique due to its specific combination of functional groups and molecular structure. This uniqueness can result in distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C13H16N2O2S |
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Molecular Weight |
264.35 g/mol |
IUPAC Name |
2-(3-cyano-6-methylpyridin-2-yl)sulfanyl-2-methylpentanoic acid |
InChI |
InChI=1S/C13H16N2O2S/c1-4-7-13(3,12(16)17)18-11-10(8-14)6-5-9(2)15-11/h5-6H,4,7H2,1-3H3,(H,16,17) |
InChI Key |
JFYKILGURBFFIK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)(C(=O)O)SC1=C(C=CC(=N1)C)C#N |
Origin of Product |
United States |
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